Mitoxantrone hydrochloride is a synthetic anthracenedione with a broad spectrum of anticancer activity. Initially developed as a less cardiotoxic analogue of doxorubicin, mitoxantrone has been approved for various therapeutic uses, including adult acute myeloid leukemia, hormone-refractory prostate cancer, and multiple sclerosis (MS)236. Its unique mechanism of action and favorable toxicity profile compared to other anthracyclines have made it a valuable agent in the oncology and neurology fields.
Mitoxantrone's mechanism of action is multifaceted. It is known to intercalate into DNA, thereby disrupting DNA synthesis and repair. This intercalation leads to the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division, resulting in cytotoxicity towards proliferating cells45. Additionally, mitoxantrone has immunomodulatory effects; it suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines2. These actions contribute to its efficacy in treating MS, where immune dysregulation plays a significant role.
Mitoxantrone has shown significant clinical activity in the treatment of breast cancer, acute leukemia, lymphoma, and other solid tumors. Its antineoplastic properties are attributed to its ability to induce apoptosis and interfere with DNA replication in cancer cells6. A recent study demonstrated the safety and efficacy of mitoxantrone hydrochloride liposome injection in patients with recurrent/metastatic head and neck cancers, showing a manageable safety profile and evidence of efficacy1.
In the field of neurology, mitoxantrone is approved for the treatment of worsening relapsing-remitting, secondary progressive, and progressive-relapsing MS. It is effective in reducing disease progression through its immunosuppressive properties, which include the suppression of immune cell proliferation and the inhibition of myelin degradation by macrophages23. Clinical studies have outlined its role in the context of other therapeutic approaches against MS and discussed its side effects3.
Mitoxantrone's role in hematology is highlighted by its approval for the treatment of adult acute myeloid leukemia. Its ability to induce apoptosis in leukemic cells while sparing normal hematopoietic stem cells makes it a valuable therapeutic option6.
The drug's immunosuppressive effects are not only beneficial in MS but also in other conditions where the immune system is implicated. Mitoxantrone has been shown to promote differential effects on immunocompetent cells, suggesting that its clinical effects in MS may be due to a specific mechanism of action rather than broad immunosuppression9.
CAS No.: 40627-96-1
CAS No.: 6358-22-1
CAS No.: 279-27-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 1001354-72-8